1-(Piperidin-3-yl)ethan-1-one
Overview
Description
1-(Piperidin-3-yl)ethan-1-one is an organic compound that features a piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to act as antagonists for histamine H3 and Sigma-1 receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. Some piperidine derivatives, for example, have been found to inhibit the activity of certain enzymes
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely. Some piperidine-based drugs have been found to have good bioavailability and a rapid onset and offset of action
Result of Action
The result of the action of piperidine derivatives can vary widely depending on their specific targets and mode of action. Some piperidine derivatives, for example, have been found to have antinociceptive properties
Biochemical Analysis
Biochemical Properties
1-(Piperidin-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as cholinesterases, which are involved in neurotransmission . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis or programmed cell death . Furthermore, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, piperidine derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or disruption of normal cellular function. Studies have shown that piperidine derivatives can have dose-dependent effects on various biological processes, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, piperidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, piperidine derivatives can be transported across cell membranes by organic cation transporters, facilitating their uptake into cells . Once inside the cells, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound may determine its interactions with specific biomolecules, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with acetyl chloride under anhydrous conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of metal catalysts such as palladium or nickel, and the process is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of this compound oxides or carboxylic acids.
Reduction: Formation of 1-(Piperidin-3-yl)ethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-3-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Piperidine: A simpler structure without the ethanone group.
1-(Piperidin-4-yl)ethan-1-one: A positional isomer with the ketone group at a different position.
Piperidinone: A related compound with a carbonyl group within the ring.
Uniqueness: 1-(Piperidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
1-piperidin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESJLMSOHJUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619933 | |
Record name | 1-(Piperidin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80851-96-3 | |
Record name | 1-(Piperidin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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